2-(Methylamino)-1-phenylethanone 2-(Methylamino)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 35534-19-1
VCID: VC3705549
InChI: InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
SMILES: CNCC(=O)C1=CC=CC=C1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2-(Methylamino)-1-phenylethanone

CAS No.: 35534-19-1

Cat. No.: VC3705549

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-1-phenylethanone - 35534-19-1

Specification

CAS No. 35534-19-1
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 2-(methylamino)-1-phenylethanone
Standard InChI InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Standard InChI Key VVFCJVLORNFVHI-UHFFFAOYSA-N
SMILES CNCC(=O)C1=CC=CC=C1
Canonical SMILES CNCC(=O)C1=CC=CC=C1

Introduction

Physical and Chemical Properties

2-(Methylamino)-1-phenylethanone (CAS: 35534-19-1) belongs to the class of phenacyl derivatives containing a secondary amine group. It has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The compound presents as a crystalline solid with distinct physicochemical properties that make it relevant for various applications in organic chemistry.

The physical properties of 2-(Methylamino)-1-phenylethanone are summarized in the following table:

PropertyValue
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Density1.019
Boiling Point245°C
Flash Point104°C
Index of Refraction1.521
Exact Mass149.084
PSA (Polar Surface Area)29.10
LogP1.47960

These properties indicate that 2-(Methylamino)-1-phenylethanone has moderate lipophilicity (LogP value of 1.47960) and a relatively low polar surface area (29.10), suggesting potential for good membrane permeability . The compound's boiling point of 245°C and flash point of 104°C reflect its thermal stability, which is important for handling and processing considerations .

Structural Characteristics

Molecular Structure

The structure of 2-(Methylamino)-1-phenylethanone features a phenyl group attached to a carbonyl functionality, which is connected to a methylamino-substituted methylene group. This arrangement creates an interesting electronic distribution within the molecule, influencing its reactivity and chemical behavior.

The compound can be represented by several systematic names and identifiers:

  • 2-(methylamino)-1-phenylethanone

  • 2-(methylamino)-1-phenylethan-1-one

  • 2-Methylamino-1-phenyl-ethanone

  • Methylphenacylamin

The IUPAC condensed formula is H-Sar-Ph, indicating a sarcosine (N-methylglycine) derivative with a phenyl group .

Spectroscopic Characterization

While direct spectroscopic data for the free base is limited in the search results, the hydrochloride salt of this compound has been characterized by various spectroscopic methods. The 1H NMR spectrum (CD3OD, 500 MHz) shows signals at δ 8.07-8.04 (m, 1H), 7.73 (t, J= 7.5 Hz, 1H), 7.59 (t, J = 7.5 Hz, 2H), 4.79 (s, 2H), and 2.85 (s, 3H) .

The 13C NMR spectrum (CD3OD, 125 MHz) reveals peaks at δ 191.5, 134.5, 133.5, 128.8, 127.9, 54.0, and 32.2 ppm . The infrared spectrum exhibits characteristic absorption bands at 2945, 2911, 2808, 2756, 2434, 1690 (C=O stretching), 1597, 1574, 1472, 1449, 1424, 1373, 1242, 1013, 940, 884, and 764 cm-1 .

These spectroscopic data confirm the structural features of the compound, with the carbonyl group giving rise to the characteristic 1690 cm-1 absorption band in the IR spectrum and the distinctive 13C NMR signal at 191.5 ppm.

Synthesis Methods

Synthesis of the Hydrochloride Salt

The hydrochloride salt of 2-(Methylamino)-1-phenylethanone (CAS: 23826-47-3) can be synthesized with good yields using a straightforward procedure. According to documented methods, the synthesis proceeds as follows:

  • Preparation of methanolic hydrogen chloride: In a 100 mL Erlenmeyer flask containing anhydrous methanol (35 mL), acetyl chloride (3.5 mL, 50.16 mmol) is added dropwise with stirring.

  • After 10 minutes of reaction time, the resulting methanolic hydrogen chloride solution is added to a 50 mL round bottom flask containing the precursor compound (2.43 g, 10.03 mmol).

  • Following a reaction period of 1 hour, the solvent is removed under reduced pressure, yielding a fine white powder of 2-(Methylamino)-1-phenylethanone hydrochloride.

This procedure yields the desired product with an impressive yield of 91%, and the product can be used without further purification steps . The high yield and straightforward synthetic approach make this method particularly valuable for laboratory-scale preparation.

Chemical Reactivity and Applications

The reactivity of 2-(Methylamino)-1-phenylethanone is governed by two key functional groups: the carbonyl group and the secondary amine functionality. These functional groups make the compound susceptible to various reactions:

  • The carbonyl group can undergo typical ketone reactions such as nucleophilic addition, reduction, and condensation reactions.

  • The secondary amine can participate in alkylation, acylation, and other nucleophilic substitution reactions.

While the search results don't explicitly detail applications for 2-(Methylamino)-1-phenylethanone, compounds with similar structural features often find use as:

  • Building blocks in organic synthesis

  • Precursors for pharmaceutically active compounds

  • Intermediates in the synthesis of heterocyclic compounds

  • Potential pharmacological agents

Its HS Code (2922399090) classification indicates it falls under "other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof" , suggesting potential commercial and industrial applications.

Related Compounds and Structural Analogs

Comparison with 2-methylamino-1-phenylethanol

2-Methylamino-1-phenylethanol (CAS: 68579-60-2) is a structurally related compound that differs from 2-(Methylamino)-1-phenylethanone by the oxidation state of the carbon adjacent to the phenyl ring. While 2-(Methylamino)-1-phenylethanone contains a ketone functional group, 2-methylamino-1-phenylethanol features a hydroxyl group at this position .

This structural relationship is significant because:

  • 2-Methylamino-1-phenylethanol is an analog of adrenaline (epinephrine), while the related compound 2-amino-1-phenylethanol is an analog of noradrenaline (norepinephrine) .

  • Free jet microwave absorption studies have revealed that 2-methylamino-1-phenylethanol can exist in multiple conformational states, with three distinct conformers identified. These conformers are stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen .

  • The melting point of 2-methylamino-1-phenylethanol is reported to be 74-76°C, providing a point of comparison for the physical properties of these related compounds .

This relationship highlights the importance of the carbonyl/hydroxyl functional group in determining the physical, chemical, and biological properties of these structurally similar compounds.

Spectroscopic and Analytical Methods

The characterization of 2-(Methylamino)-1-phenylethanone and its derivatives typically employs various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the structural features of the compound. The hydrochloride salt shows characteristic signals in both proton and carbon NMR spectra that confirm its structure .

  • Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands, including the strong C=O stretching vibration at 1690 cm-1 .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) data for the hydrochloride salt reveals a [M + H]+ peak calculated for C9H12NO at 150.0919, which matches the experimental finding .

These analytical methods collectively provide comprehensive characterization of the compound, confirming its structural identity and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator